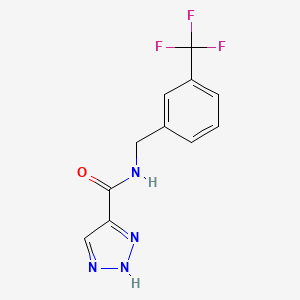

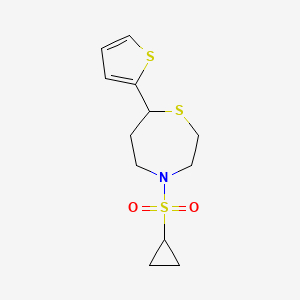

N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

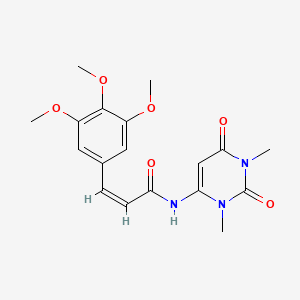

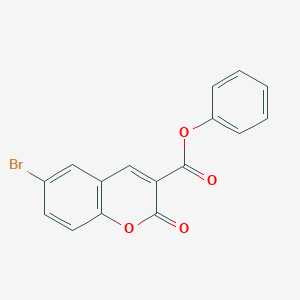

“N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound that belongs to the class of N-trifluoromethyl amines and azoles . Trifluoromethyl groups are commonly introduced to improve the properties of biologically active compounds .

Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The specific chemical reactions involving “this compound” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis

N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved papers .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Alkylation Reactions : N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide and similar compounds have been synthesized and explored for their chemical properties. For instance, 1-Benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, a related compound, was synthesized through rearrangement and studied for its alkylation reactions. The reactions led to the formation of mesoionic triazol-5-olate and 5-alkoxy derivatives, demonstrating the chemical versatility of these compounds (Nein et al., 2016).

Biological Activity and Potential Applications

Cytotoxic Effects in Cancer Research : Certain derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, N-(ferrocenylmethyl)benzene-carboxamide derivatives exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line, suggesting potential applications in cancer therapy (Kelly et al., 2007).

Antiviral Activities : Some derivatives of this compound have shown significant antiviral activities. For instance, certain triazole carboxamide nucleosides have demonstrated antiviral activity against herpes and measles virus in vitro, indicating their potential as antiviral agents (Revankar et al., 1981).

Antimicrobial Properties : Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, were synthesized and showed moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Potential in Heterogeneous Catalysis : Benzene-1,3,5-tricarboxamides, related to the discussed compound, have been used as building blocks in supramolecular assembly for constructing covalent organic frameworks (COFs). These COFs demonstrated efficiency in catalyzing chemical reactions like Knoevenagel condensation, indicating potential applications in heterogeneous catalysis (Li et al., 2019).

Future Directions

N-trifluoromethyl azoles are valuable substructures to be considered in medicinal chemistry . They can serve as bioisosteres of N-iso-propyl and N-tert-butyl azoles, suggesting potential applications in drug design . The specific future directions for “N-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)8-3-1-2-7(4-8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPJQWZDIKQGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)

![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)

![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)

![3-[(tetrahydro-2H-pyran-4-yl)methoxy]Benzenamine](/img/structure/B2653820.png)

![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)